molecular formula C13H16O3S B1324102 Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate CAS No. 909421-70-1

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Cat. No. B1324102
CAS RN: 909421-70-1
M. Wt: 252.33 g/mol
InChI Key: AZKYIXHVSIWLAY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (ETC) is a cyclic compound with potential therapeutic and research applications. This compound is composed of an ethyl group, an oxocyclohexyl group, and a thiophenecarboxylate group. It has a molecular weight of 247.3 g/mol and a melting point of 70-72 °C. ETC has been studied for its potential therapeutic and research applications.

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate derivatives demonstrate significant potential in antimicrobial and antioxidant applications. For instance, specific derivatives like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential in studies (Raghavendra et al., 2016).

Catalysis in Organic Synthesis

Ethyl 2-oxocyclohexanecarboxylate, a closely related compound, has been used as a novel and efficient ligand in copper-catalyzed coupling reactions. This application is critical in the synthesis of various organic compounds including N-arylamides, aryl ethers, and aryl thioethers, achieved through reactions with aryl halides (Lv & Bao, 2007).

Photochemical Reactions

In photochemical studies, ethyl 2-oxo-1-cyclohexanecarboxylate exhibited unique reactions in alcoholic solutions, leading to the formation of various ω-Substituted Esters. Such reactions are pivotal in understanding and developing new photochemical processes in organic chemistry (Tokuda, Watanabe & Itoh, 1978).

Synthesis of Novel Thiophene and Benzothiophene Derivatives

The compound has been a key precursor in the synthesis of novel thiophene and benzothiophene derivatives, particularly in the context of producing cyclized systems with potential anti-proliferative activity. These synthesized compounds have shown promising results against various tumor cell lines, indicating their potential in cancer research (Mohareb, Abdallah, Helal & Shaloof, 2016).

properties

IUPAC Name

ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYIXHVSIWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641821
Record name Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

CAS RN

909421-70-1
Record name Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909421-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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